molecular formula C6H2BrNO2 B11769759 3-Bromo-2-oxo-2h-pyran-5-carbonitrile CAS No. 496835-90-6

3-Bromo-2-oxo-2h-pyran-5-carbonitrile

Cat. No.: B11769759
CAS No.: 496835-90-6
M. Wt: 199.99 g/mol
InChI Key: VCARZLDXBFKNEQ-UHFFFAOYSA-N
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Description

3-Bromo-2-oxo-2h-pyran-5-carbonitrile is a useful research compound. Its molecular formula is C6H2BrNO2 and its molecular weight is 199.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-2-oxo-2h-pyran-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-oxo-2h-pyran-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

496835-90-6

Molecular Formula

C6H2BrNO2

Molecular Weight

199.99 g/mol

IUPAC Name

5-bromo-6-oxopyran-3-carbonitrile

InChI

InChI=1S/C6H2BrNO2/c7-5-1-4(2-8)3-10-6(5)9/h1,3H

InChI Key

VCARZLDXBFKNEQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)OC=C1C#N)Br

Origin of Product

United States

Methodological & Application

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-2-Pyrones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 2-Pyrone Scaffold as a Privileged Synthetic Intermediate

The 2-pyrone (or α-pyrone) motif is a cornerstone in medicinal chemistry and natural product synthesis.[1] These six-membered unsaturated lactones are present in a vast array of biologically active compounds demonstrating antimicrobial, cytotoxic, antiviral, and antitumor properties.[2][3] Consequently, the development of efficient synthetic methodologies to access functionalized 2-pyrone derivatives is of paramount importance to drug development professionals.

3-Bromo-2-pyrone serves as a uniquely versatile and powerful building block for derivatization. The C3-bromine bond is readily susceptible to palladium-catalyzed cross-coupling reactions, providing a robust platform for the introduction of diverse carbon and nitrogen-based substituents. This guide provides an in-depth analysis of several key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Negishi—as applied to 3-bromo-2-pyrone substrates. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer expert insights into reaction optimization.

The General Palladium Catalytic Cycle: A Mechanistic Overview

Palladium-catalyzed cross-coupling reactions are foundational in modern organic synthesis, a fact recognized by the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki.[4][5] These reactions universally proceed through a catalytic cycle involving a palladium center that shuttles between its Pd(0) and Pd(II) oxidation states.[6][7] Understanding this cycle is critical for troubleshooting and optimizing reactions.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromo-2-pyrone, forming a Pd(II) intermediate. This is often the rate-determining step. The C3 position of the 2-pyrone is electronically deficient, which facilitates this oxidative addition compared to other positions.[8]

  • Transmetalation: An organometallic coupling partner (e.g., organoboron, organozinc) transfers its organic group to the palladium center, displacing the halide. This step regenerates the halide salt as a byproduct.

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]

General_Pd_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_A R-Pd(II)L2-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B R-Pd(II)L2-R' Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0  Regeneration Product_out R-R' (Product) RedElim->Product_out RX_in R-X (3-Bromo-2-Pyrone) RX_in->OxAdd R_M_in R'-M (Coupling Partner) R_M_in->Transmetal

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to the stability, low toxicity, and commercial availability of its organoboron reagents.[4][9] It is an exceptionally powerful method for creating biaryl and vinyl-substituted pyrones.

Mechanism Insight: A critical feature of the Suzuki coupling is the requirement of a base. The base activates the organoboron species (e.g., boronic acid) to form a more nucleophilic "ate" complex (a boronate), which dramatically accelerates the transmetalation step.[9] The choice of base and solvent system can be pivotal for success, especially with sensitive substrates.

Optimized Conditions for Suzuki-Miyaura Coupling

Research has shown that the coupling of aryl- and vinyl-boronic acids with bromo-pyrones can be highly efficient.[8][10] For substrates like 3,5-dibromo-2-pyrone, the reaction conditions can even be tuned to favor substitution at either the C3 or C5 position, demonstrating the power of catalyst and solvent system control.[8]

Coupling PartnerPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd₂(dba)₃ (2.5)JohnPhos (5)KF (3.0)Toluene/H₂O6092[11]
4-Methoxyphenylboronic acidPd₂(dba)₃ (2.5)JohnPhos (5)KF (3.0)Toluene/H₂O6095[11]
Vinylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2.0)Dioxane10085[8]
4-Tolylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2.0)DME8089[8]
Protocol: Synthesis of 3-Phenyl-6-methyl-2-pyrone via Suzuki-Miyaura Coupling

This protocol is adapted from demonstrated successes in coupling arylboronic acids with 3-bromo-2-pyrone derivatives.[11]

Materials:

  • 3-Bromo-6-methyl-2-pyrone (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • JohnPhos (5.0 mol%)

  • Potassium Fluoride (KF) (3.0 equiv)

  • Anhydrous Toluene

  • Degassed Deionized Water

  • Schlenk flask or equivalent reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.025 equiv), JohnPhos (0.05 equiv), and KF (3.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

  • Reagent Addition: Under a positive pressure of inert gas, add 3-bromo-6-methyl-2-pyrone (1.0 equiv) and phenylboronic acid (1.2 equiv).

  • Solvent Addition: Add anhydrous toluene and degassed water (2:1 ratio) via syringe. The typical concentration is 0.1 M with respect to the 3-bromo-2-pyrone.

  • Reaction: Immerse the flask in a pre-heated oil bath at 60 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the desired 3-phenyl-6-methyl-2-pyrone.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, forming a C(sp²)-C(sp) bond.[12][13] This reaction is indispensable for creating conjugated enyne systems and provides a gateway to further functionalization of the alkyne moiety.

Mechanism Insight: The Sonogashira coupling uniquely employs a dual-catalyst system. The palladium catalyst functions as described in the general cycle, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This copper acetylide is much more reactive and readily undergoes transmetalation with the Pd(II) complex, accelerating the overall catalytic turnover.[12]

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Co-catalyst Cycle Pd0 Pd(0)L2 PdII_A Pyr-Pd(II)L2-Br Pd0->PdII_A Oxidative Addition PdII_B Pyr-Pd(II)L2-C≡CR' PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product_out 3-Alkynyl-2-Pyrone PyrBr_in 3-Bromo-2-Pyrone CuX Cu(I)-X CuAcetylide Cu(I)-C≡CR' CuX->CuAcetylide Acetylide Formation CuAcetylide->PdII_A CuAcetylide->CuX Regeneration Alkyne_in H-C≡CR' Base_in Base

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Protocol: Synthesis of 3-((Trimethylsilyl)ethynyl)-2-pyrone

This protocol is based on established procedures for the Sonogashira coupling of bromo-heterocycles.[14][15]

Materials:

  • 3-Bromo-2-pyrone (1.0 equiv)

  • Ethynyltrimethylsilane (1.5 equiv)

  • Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (3.0 mol%)

  • Copper(I) iodide (CuI) (5.0 mol%)

  • Triethylamine (Et₃N) (Anhydrous, as solvent and base)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask

Procedure:

  • Vessel Preparation: To a Schlenk flask under an inert atmosphere, add 3-bromo-2-pyrone (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).

  • Solvent and Reagent Addition: Add anhydrous THF and anhydrous Et₃N (typically a 2:1 mixture). The solution should be thoroughly degassed by bubbling argon through it for 15-20 minutes.

  • Alkyne Addition: Add ethynyltrimethylsilane (1.5 equiv) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Monitoring: Follow the reaction's progress by TLC, observing the disappearance of the 3-bromo-2-pyrone spot.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and amine salts, washing with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, a transformation that is central to the synthesis of countless pharmaceuticals.[16][17] It allows for the coupling of aryl halides with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles under relatively mild conditions.

Mechanism Insight: The choice of ligand is exceptionally critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) are often required.[18] These ligands promote the reductive elimination step, which can be challenging for C-N bond formation, and stabilize the palladium center, preventing catalyst decomposition. The base is also crucial; it deprotonates the amine (or the N-H bond in the Pd-complex) to generate a more nucleophilic amido species required for the catalytic cycle.[19]

Protocol: General Procedure for the Amination of 3-Bromo-2-pyrone

This is a generalized protocol that serves as an excellent starting point for coupling various amines with 3-bromo-2-pyrone, based on conditions effective for challenging heteroaryl halides.[16][18]

Materials:

  • 3-Bromo-2-pyrone (1.0 equiv)

  • Amine (e.g., Morpholine) (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2.0 mol%) or a pre-catalyst like BrettPhos Palladacycle (2.0 mol%)

  • BrettPhos (4.0 mol%, if using Pd(OAc)₂)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene or Dioxane

  • Glovebox or Schlenk line

Procedure:

  • Vessel Preparation (in a glovebox): To a vial or Schlenk tube, add the palladium source (e.g., Pd(OAc)₂), the phosphine ligand (e.g., BrettPhos), and the base (NaOtBu).

  • Reagent Addition: Add the 3-bromo-2-pyrone (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add the anhydrous solvent (e.g., Toluene) to achieve a concentration of 0.1-0.2 M.

  • Reaction: Seal the vessel tightly and remove it from the glovebox. Place it in a pre-heated aluminum block or oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction by LC-MS. The reaction times can vary significantly depending on the amine (from 2 to 24 hours).

  • Workup: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

Negishi Coupling: Utilizing Organozinc Reagents

The Negishi coupling employs highly reactive organozinc reagents, which allows for C-C bond formation under very mild conditions and with exceptional functional group tolerance.[20] This makes it a valuable tool for coupling alkyl, aryl, and vinyl groups, particularly when other methods fail.

Mechanism Insight: The high reactivity of organozinc reagents means that the transmetalation step is typically very fast and irreversible. This can be advantageous for coupling less reactive substrates or for reactions that need to be run at lower temperatures to preserve sensitive functional groups.[21][22] Nickel catalysts can also be used for Negishi couplings, sometimes offering complementary reactivity.[20]

Protocol: General Procedure for the Negishi Coupling of 3-Bromo-2-pyrone

This protocol provides a framework for coupling organozinc reagents, which are often prepared in situ or purchased as solutions, with 3-bromo-2-pyrone.

Materials:

  • 3-Bromo-2-pyrone (1.0 equiv)

  • Organozinc reagent (e.g., Phenylzinc chloride, 0.5 M in THF) (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5.0 mol%)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask

Procedure:

  • Vessel Preparation: Add 3-bromo-2-pyrone (1.0 equiv) and Pd(PPh₃)₄ (0.05 equiv) to a dry Schlenk flask under an inert atmosphere.

  • Solvent Addition: Add anhydrous THF via syringe.

  • Reagent Addition: Slowly add the solution of the organozinc reagent (1.5 equiv) to the stirred reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature or heat gently to 50-60 °C if necessary.

  • Monitoring: Follow the reaction progress by TLC or LC-MS. Negishi couplings are often rapid, sometimes completing within 1-2 hours at room temperature.

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude material by silica gel column chromatography.

General Experimental Workflow

Successful execution of these sensitive catalytic reactions requires careful attention to inert atmosphere techniques.

Experimental_Workflow Prep 1. Reagent Preparation (Weigh catalyst, base, substrates) Setup 2. Reaction Setup (Assemble glassware, purge with N₂/Ar) Prep->Setup Add 3. Reagent & Solvent Addition (Under inert atmosphere) Setup->Add React 4. Reaction (Heating & Stirring) Add->React Monitor 5. Monitoring (TLC / LC-MS) React->Monitor Periodic Sampling Monitor->React Continue if incomplete Workup 6. Workup & Extraction (Quench, separate layers) Monitor->Workup If complete Purify 7. Purification (Column Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: A typical laboratory workflow for palladium-catalyzed cross-coupling.

Conclusion

The palladium-catalyzed functionalization of 3-bromo-2-pyrones is a robust and highly modular strategy for generating diverse libraries of potentially bioactive compounds. By leveraging Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Negishi cross-coupling reactions, researchers can readily access a wide chemical space starting from a simple, halogenated precursor. Mastery of the underlying mechanisms and adherence to rigorous experimental technique are the keys to successfully employing these powerful synthetic tools in drug discovery and development.

References

  • Ryu, K.-M., Gupta, A.K., Han, J.W., Oh, C.H., & Cho, C.-G. (2004). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. Synlett, 2004(12), 2197–2199. Available at: [Link]

  • Lofstrand, A. (2025). The Role of Palladium Catalysts in Cross-Coupling Reactions. Vertex AI Search.
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach. Available at: [Link]

  • Kim, J. H., et al. (2011). Generation of diverse 2-pyrones via palladium-catalyzed site-selective Suzuki-Miyaura couplings of 3-bromo-4-tosyloxy-2-pyrone. Organic & Biomolecular Chemistry, 9(17), 5951-5954. Available at: [Link]

  • Puschmann, F. F., et al. (2016). 3-Bromo-2-Pyrone: An Alternative and Convenient Route to Functionalized Phosphinines. Chemistry – A European Journal, 22(36), 12877-12883. Available at: [Link]

  • Ahmad, I., et al. (2021). Applications of substituted 2‐pyrones in biological and synthetic research. ResearchGate. Available at: [Link]

  • Kambe, N., et al. Mechanism of palladium‐catalyzed cross‐coupling reactions. ResearchGate. Available at: [Link]

  • LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

  • Dong, V. M., & Cruz, F. (2017). Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. JoVE. Available at: [Link]

  • Emergence of 2-Pyrone and Its Derivatives, from Synthesis to Biological Perspective: An Overview and Current Status. (2021). King Fahd University of Petroleum & Minerals. Available at: [Link]

  • Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. (2025). Request PDF on ResearchGate. Available at: [Link]

  • Kim, J. H., et al. (2011). Generation of diverse 2-pyrones via palladium-catalyzed site-selective Suzuki-Miyaura couplings of 3-bromo-4-tosyloxy-2-pyrone. Organic & Biomolecular Chemistry, 9(17), 5951-5954. DOI:10.1039/C1OB05783A. Available at: [Link]

  • Recent Advances in the Synthesis of 2-Pyrones. (2025). ResearchGate. Available at: [Link]

  • Advances in the Chemistry and Biological Activities of PYrones: From Natural Products to Drug Discovery. (2013). IOSR Journal. Available at: [Link]

  • How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. (2023). YouTube. Available at: [Link]

  • Lee, H., & Cho, C. G. (2015). Recent Advances in the Synthesis of 2-Pyrones. Molecules, 20(4), 5497–5518. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Negishi coupling. Wikipedia. Available at: [Link]

  • Mild Negishi Cross-Coupling Reactions Catalyzed by Acenaphthoimidazolylidene Palladium Complexes at Low Catalyst Loadings. (2013). The Journal of Organic Chemistry. Available at: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (2012). PMC - NIH. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019). MDPI. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

Sources

Application Notes and Protocols: The Strategic Use of 3-Bromo-2-oxo-2H-pyran-5-carbonitrile as a Diene in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern organic synthesis, the Diels-Alder reaction stands as a cornerstone for the construction of complex cyclic systems with high stereochemical control.[1][2] This guide provides an in-depth exploration of a specialized yet highly potent diene, 3-Bromo-2-oxo-2H-pyran-5-carbonitrile , for use in [4+2] cycloaddition reactions. This compound, with its unique electronic and structural features, offers a versatile platform for the synthesis of densely functionalized bicyclic lactones, which are valuable scaffolds in medicinal chemistry and natural product synthesis.

These notes are designed to move beyond a simple recitation of steps, providing a rationale for experimental choices and a deeper understanding of the underlying chemical principles to empower researchers in their synthetic endeavors.

Understanding the Diene: 3-Bromo-2-oxo-2H-pyran-5-carbonitrile

The reactivity of 2-pyrones in Diels-Alder reactions is a subject of considerable interest. While the parent 2-pyrone is often a reluctant diene due to its partial aromatic character, strategic substitution can dramatically enhance its reactivity.[3] The subject of this guide, 3-Bromo-2-oxo-2H-pyran-5-carbonitrile (also known as 3-bromocoumalonitrile), is a prime example of such activation.

The presence of two electron-withdrawing groups, the bromo substituent at the 3-position and the nitrile group at the 5-position, significantly influences the electronic properties of the pyrone ring. This substitution pattern lowers the energy of the diene's Lowest Unoccupied Molecular Orbital (LUMO), making it more amenable to react with electron-rich dienophiles in what can be considered an inverse-electron-demand Diels-Alder reaction.[4][5] Conversely, the inherent electron-withdrawing nature of the pyrone ring system itself can also allow for reactions with electron-deficient dienophiles under thermal or Lewis acid-catalyzed conditions.[6][7]

Caption: General mechanism of the Diels-Alder reaction.

Strategic Considerations for Reaction Design

The success of a Diels-Alder reaction with 3-Bromo-2-oxo-2H-pyran-5-carbonitrile hinges on several key factors:

  • Dienophile Selection: The choice of dienophile is paramount. Electron-rich dienophiles, such as vinyl ethers and enamines, are expected to react readily due to the electron-deficient nature of the diene. Conversely, electron-deficient dienophiles like acrylates and maleimides may require thermal activation or the use of a Lewis acid catalyst to facilitate the reaction.[6]

  • Solvent: The choice of solvent can influence reaction rates and, in some cases, the stereochemical outcome.[8] Non-polar, aprotic solvents such as toluene, xylene, or dichloromethane are commonly employed. For reactions requiring high temperatures, higher-boiling solvents like tetralin can be utilized.[9]

  • Temperature: Thermal conditions are often necessary to overcome the activation energy of the reaction, particularly with less reactive dienophiles. Reaction temperatures can range from room temperature for highly reactive partners to refluxing in high-boiling solvents for more challenging cycloadditions.

  • Catalysis: Lewis acids such as BF₃·OEt₂, AlCl₃, or SnCl₄ can be employed to accelerate the reaction, especially with electron-deficient dienophiles.[10][11] The Lewis acid coordinates to the carbonyl group of the dienophile, lowering its LUMO energy and increasing its reactivity towards the diene.

Experimental Protocols

The following protocols provide a starting point for utilizing 3-Bromo-2-oxo-2H-pyran-5-carbonitrile in Diels-Alder reactions. Researchers should note that optimization of reaction conditions may be necessary for specific substrate combinations.

Protocol 1: Reaction with an in situ Generated Dienophile (Benzyne)

This protocol is adapted from a patented procedure and demonstrates a specialized application of 3-Bromo-2-oxo-2H-pyran-5-carbonitrile in a [4+2] cycloaddition with the highly reactive dienophile, benzyne.

Materials:

  • 3-Bromo-2-oxo-2H-pyran-5-carbonitrile (3-bromocoumalonitrile)

  • Anthranilic acid

  • Isoamyl nitrite

  • Trichloroacetic acid (catalytic amount)

  • 1,2-Dimethoxyethane (DME)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3-Bromo-2-oxo-2H-pyran-5-carbonitrile (1.0 eq) and a catalytic amount of trichloroacetic acid in DME.

  • Heat the solution to reflux.

  • In separate dropping funnels, prepare solutions of anthranilic acid (2.8 eq) in DME and isoamyl nitrite (2.8 eq) in DME.

  • Add the solutions of anthranilic acid and isoamyl nitrite dropwise and simultaneously to the refluxing solution of the diene over a period of 20 minutes.

  • After the addition is complete, continue to reflux the mixture for an additional 10 minutes.

  • Allow the reaction mixture to cool to room temperature and then pour it into water.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic extracts, dry over anhydrous MgSO₄, and remove the solvent in vacuo to yield the crude product, 4-bromo-2-naphthonitrile.

Note: This reaction involves the in situ generation of benzyne, which is a highly reactive and potentially hazardous intermediate. Appropriate safety precautions should be taken.

Protocol 2: General Procedure for Thermal Diels-Alder Reaction with Electron-Deficient Dienophiles (e.g., N-Phenylmaleimide)

This is a generalized protocol based on typical conditions for Diels-Alder reactions of 2-pyrones.

Materials:

  • 3-Bromo-2-oxo-2H-pyran-5-carbonitrile

  • N-Phenylmaleimide (or other dienophile)

  • Toluene or Xylene (anhydrous)

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 3-Bromo-2-oxo-2H-pyran-5-carbonitrile (1.0 eq) and the dienophile (1.1-1.5 eq).

  • Add anhydrous toluene or xylene to the flask.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Caption: Experimental workflow for a thermal Diels-Alder reaction.

Expected Outcomes and Data Interpretation

The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product.[12] The regioselectivity of the reaction will be governed by the electronic and steric nature of both the diene and the dienophile.

Table 1: Representative Reaction Conditions and Expected Outcomes

DienophileReaction TypeConditionsExpected Product
BenzyneNormal DemandDME, reflux4-Bromo-2-naphthonitrile
N-PhenylmaleimideNormal DemandToluene, refluxBicyclo[2.2.2]octene adduct
Methyl AcrylateNormal DemandToluene, reflux, +/- Lewis AcidBicyclo[2.2.2]octene adduct
Ethyl Vinyl EtherInverse DemandCH₂Cl₂, RT or mild heatingBicyclo[2.2.2]octene adduct

Spectroscopic Data of Starting Material:

  • 3-Bromo-2-oxo-2H-pyran-5-carbonitrile:

    • ¹H NMR (CDCl₃): δ 7.74 (d, 1H, J=2.5 Hz), 8.04 (d, 1H, J=2.2 Hz)

    • MS: m/z 201 (M⁺), 199 (M⁺)

The characterization of the bicyclic adducts will involve standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The bicyclo[2.2.2]octene framework will exhibit characteristic signals in the NMR spectra.

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable.

  • General Precautions:

    • Always work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[3]

    • Avoid inhalation of dust and vapors.

    • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[15]

    • Dispose of chemical waste in accordance with institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
No reaction or low conversion Insufficient temperatureIncrease reaction temperature or use a higher-boiling solvent.
Low reactivity of dienophileConsider using a Lewis acid catalyst to activate the dienophile.
Formation of multiple products Lack of regioselectivityAnalyze the electronic properties of the diene and dienophile to predict the major regioisomer. Purification by chromatography may be necessary.
Decomposition of starting materialLower the reaction temperature and/or shorten the reaction time.
Product is unstable The bicyclic lactone adduct may undergo retro-Diels-Alder or other rearrangements.Isolate and characterize the product at a lower temperature. Consider derivatization to a more stable compound.

Conclusion

3-Bromo-2-oxo-2H-pyran-5-carbonitrile is a valuable and versatile diene for the construction of complex, functionalized six-membered rings via the Diels-Alder reaction. Its unique electronic properties allow for reactions with a range of dienophiles, opening avenues for the synthesis of novel molecular architectures relevant to drug discovery and materials science. By understanding the principles outlined in these notes and carefully considering the experimental parameters, researchers can effectively harness the synthetic potential of this powerful building block.

References

  • Huang, G., Kouklovsky, C., & de la Torre, A. (2021). Inverse-Electron-Demand Diels–Alder Reactions of 2-Pyrones: Bridged Lactones and Beyond. Technion - Israel Institute of Technology.
  • MilliporeSigma. (2025, November 6).
  • Kocevar, M., et al. (n.d.). Diels–Alder reaction of highly substituted 2H-pyran-2-ones with alkynes: reactivity and regioselectivity. New Journal of Chemistry.
  • Sigma-Aldrich. (2014, June 29).
  • Deng, L., et al. (2007).
  • Fisher Scientific. (2010, November 16).
  • Indian Academy of Sciences. (n.d.).
  • Bickelhaupt, F. M., et al. (n.d.). How Lewis Acids Catalyze Diels–Alder Reactions. Radboud Repository.
  • Arkat USA. (n.d.).
  • Domingo, L. R. (2020, May 29). Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. MDPI.
  • Beilstein Journal of Organic Chemistry. (2013, April 4). Asymmetric synthesis of a highly functionalized bicyclo[3.2.
  • Wikipedia. (n.d.). Diels–Alder reaction.
  • UCLA Chemistry and Biochemistry. (2005). Synthesis of bicyclo[2.2.
  • Stanovnik, B., et al. (2022, April 27). Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease. PMC.
  • Bickelhaupt, F. M., et al. (n.d.).
  • Portoghese, P. S., et al. (n.d.). Synthesis and Characterization of a Novel Diels – Alder Adduct of Codeine. PMC.
  • Brandeis University. (n.d.).
  • Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction.
  • ChemRxiv. (2024, December 11).
  • Wang, J., et al. (2025, October 16). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. MDPI.
  • Rawal, V. H., et al. (2021, June 1). Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6... PMC.
  • Royal Society of Chemistry. (2021, August 17). Trends in the Diels–Alder reaction in polymer chemistry.
  • Cho, C. G., et al. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of γ-Thiapyrones by Diels-Alder/Retro-Diels-Alder Reaction of α-Pyrones with 5-H-1,2,3-Thiadiazoles.
  • ResearchGate. (n.d.). The formal [3 + 3]-cycloaddition approach leading to the fused 2H-pyran motifs.
  • Kočevar, M., et al. (n.d.). 3-acylamino-2h-pyran-2-ones as dienes in diels-alder reactions.
  • Semantic Scholar. (n.d.). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction.
  • ResearchGate. (n.d.). (PDF) Diels-Alder Cycloadditions of 2-Pyrones and 2-Pyridones.
  • Arkivoc. (n.d.). Diastereoselective cycloaddition of bromonitrile oxide to sugar derived chiral alkenes. A possible route for the synthesis.
  • Master Organic Chemistry. (2017, November 13). Stereochemistry of the Diels-Alder Reaction.
  • ResearchGate. (n.d.). (PDF)
  • MDPI. (2021, November 1). Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes.
  • MDPI. (2019, August 9). Recent Advances in the Synthesis of 2H-Pyrans.
  • Wang, Q. (2024, April 17).
  • Pearson. (n.d.). How could the following compounds be synthesized using a Diels–Al...
  • Figshare. (2024, October 10).
  • Figshare. (2019, May 29).
  • Unknown. (n.d.). Experiment 3: Diels-Alder exo or endo?

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Hydrolysis of the 5-Carbonitrile Group on 2-Oxo-Pyran Rings: A Detailed Guide to Reaction Conditions and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-oxo-pyran ring, a privileged scaffold in medicinal chemistry, often requires functional group interconversions to access a diverse range of analogues for drug discovery and development. The hydrolysis of a 5-carbonitrile substituent to its corresponding carboxylic acid is a key transformation, unlocking new avenues for derivatization. This technical guide provides a comprehensive overview of the conditions and protocols for this hydrolysis, addressing acidic, basic, and enzymatic methodologies.

Introduction: The Chemical Landscape of 5-Cyano-2-Oxo-Pyrans

The 2-oxo-pyran, or α-pyrone, ring system is an electron-deficient heterocycle. The presence of the electron-withdrawing lactone functionality and the cyano group at the 5-position significantly influences the reactivity of the molecule. The hydrolysis of the nitrile group to a carboxylic acid introduces a versatile handle for further chemical modifications, such as amidation or esterification, which are crucial for structure-activity relationship (SAR) studies.

This guide delves into the practical aspects of this transformation, providing not only procedural steps but also the rationale behind the choice of reagents and conditions. We will explore the nuances of each method, potential side reactions, and strategies for optimizing the yield and purity of the desired 2-oxo-pyran-5-carboxylic acid, also known as coumalic acid[1].

Acid-Catalyzed Hydrolysis: A Robust and Direct Approach

Acid-catalyzed hydrolysis is a widely employed method for the conversion of nitriles to carboxylic acids. The reaction typically proceeds in a two-step mechanism: initial hydration of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid.[2]

Mechanism of Acid-Catalyzed Nitrile Hydrolysis

The generally accepted mechanism for the acid-catalyzed hydrolysis of nitriles involves the following key steps:

Acid-Catalyzed Hydrolysis cluster_0 Part 1: Nitrile to Amide cluster_1 Part 2: Amide to Carboxylic Acid Nitrile R-C≡N Protonated_Nitrile R-C≡N⁺-H Nitrile->Protonated_Nitrile + H⁺ Carbocation R-C⁺=N-H Protonated_Nitrile->Carbocation Resonance Imidic_Acid_Protonated R-C(OH₂⁺)=N-H Carbocation->Imidic_Acid_Protonated + H₂O Imidic_Acid R-C(OH)=N-H Imidic_Acid_Protonated->Imidic_Acid - H⁺ Amide R-C(=O)-NH₂ Imidic_Acid->Amide Tautomerization Protonated_Amide R-C(=O⁺H)-NH₂ Amide->Protonated_Amide + H⁺ Tetrahedral_Intermediate R-C(OH)(OH₂⁺)-NH₂ Protonated_Amide->Tetrahedral_Intermediate + H₂O Protonated_Tetrahedral R-C(OH)₂-NH₃⁺ Tetrahedral_Intermediate->Protonated_Tetrahedral Proton Transfer Carboxylic_Acid R-COOH Protonated_Tetrahedral->Carboxylic_Acid - NH₄⁺

Figure 1: Mechanism of Acid-Catalyzed Nitrile Hydrolysis.

Experimental Protocol for Acid-Catalyzed Hydrolysis

This protocol is a general guideline for the hydrolysis of 2-oxo-2H-pyran-5-carbonitrile. Optimization of reaction time and temperature may be necessary for specific substrates.

Materials:

  • 2-oxo-2H-pyran-5-carbonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 2-oxo-2H-pyran-5-carbonitrile in a 1:1 (v/v) mixture of concentrated hydrochloric acid and water.[2]

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.[2]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture slowly into a beaker containing crushed ice.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude 2-oxo-pyran-5-carboxylic acid can be purified by recrystallization from a suitable solvent system, such as methanol/water or ethyl acetate/hexanes.[3]

ParameterConditionRationale
Acid Concentrated HClStrong acid is required to protonate the nitrile and facilitate hydrolysis.
Solvent 1:1 HCl:WaterWater is the nucleophile for the hydrolysis reaction.
Temperature Reflux (100-110 °C)Elevated temperature is necessary to overcome the activation energy of the reaction.
Reaction Time Varies (monitor by TLC/HPLC)Reaction completion will depend on the specific substrate and scale.

Table 1: Summary of Typical Acid-Catalyzed Hydrolysis Conditions.

Potential Side Reactions and Considerations
  • Ring Opening: The 2-oxo-pyran ring is susceptible to hydrolysis under strong acidic conditions, especially at elevated temperatures. This can lead to the formation of various ring-opened products. Careful monitoring of the reaction is crucial to minimize this side reaction.

  • Decarboxylation: The resulting 2-oxo-pyran-5-carboxylic acid (coumalic acid) can undergo decarboxylation at high temperatures, particularly in the presence of water, to yield 2-pyrone.[4] This is a significant consideration, and the reaction temperature and duration should be optimized to favor hydrolysis over decarboxylation.

Base-Catalyzed Hydrolysis: A Complementary Approach

Base-catalyzed hydrolysis offers an alternative route to the desired carboxylic acid. The mechanism differs from the acid-catalyzed pathway, with the nucleophilic hydroxide ion directly attacking the electrophilic carbon of the nitrile.

Mechanism of Base-Catalyzed Nitrile Hydrolysis

The base-catalyzed hydrolysis of nitriles proceeds through the following general steps:

Base-Catalyzed Hydrolysis cluster_0 Part 1: Nitrile to Amide cluster_1 Part 2: Amide to Carboxylate Nitrile R-C≡N Intermediate1 R-C(O⁻)=N⁻ Nitrile->Intermediate1 + OH⁻ Imidate R-C(OH)=N⁻ Intermediate1->Imidate + H₂O Amide R-C(=O)-NH₂ Imidate->Amide Tautomerization Tetrahedral_Intermediate R-C(O⁻)(OH)-NH₂ Amide->Tetrahedral_Intermediate + OH⁻ Dianion R-C(O⁻)₂-NH₂ Tetrahedral_Intermediate->Dianion - H₂O Carboxylate R-COO⁻ Dianion->Carboxylate - NH₂⁻ Carboxylic_Acid R-COOH Carboxylate->Carboxylic_Acid + H₃O⁺ (workup)

Figure 2: Mechanism of Base-Catalyzed Nitrile Hydrolysis.

Experimental Protocol for Base-Catalyzed Hydrolysis

Materials:

  • 2-oxo-2H-pyran-5-carbonitrile

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol or Water

  • Hydrochloric Acid (for work-up)

  • Ethyl Acetate

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • pH paper or pH meter

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 2-oxo-2H-pyran-5-carbonitrile in an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).

  • Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring.

  • Monitoring the Reaction: Monitor the reaction by TLC or HPLC. The formation of the carboxylate salt can be observed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the solution to a pH of approximately 2 with concentrated hydrochloric acid. This will precipitate the carboxylic acid.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization as described in the acid-catalyzed protocol.

ParameterConditionRationale
Base NaOH or KOHStrong base acts as the nucleophile.
Solvent Water or Ethanol/WaterProvides a medium for the reaction and dissolves the base.
Temperature RefluxHigher temperature accelerates the reaction rate.
Reaction Time Varies (monitor by TLC/HPLC)Dependent on substrate and concentration.

Table 2: General Conditions for Base-Catalyzed Hydrolysis.

Challenges and Considerations
  • Ring Stability: The 2-oxo-pyran ring is also susceptible to cleavage under basic conditions, potentially leading to a complex mixture of products.

  • Decarboxylation: The carboxylate salt formed under basic conditions may be more stable towards decarboxylation than the free carboxylic acid. However, upon acidification during workup, decarboxylation can still occur, especially if the solution is heated.

  • Epimerization: If chiral centers are present on the pyran ring, basic conditions can lead to epimerization.

Enzymatic Hydrolysis: A Mild and Selective Alternative

Enzymatic hydrolysis using nitrilases offers a green and highly selective method for converting nitriles to carboxylic acids under mild conditions, often at room temperature and neutral pH. This approach can be particularly advantageous for sensitive substrates where harsh acidic or basic conditions lead to degradation.

The Role of Nitrilases

Nitrilases (EC 3.5.5.1) are enzymes that catalyze the direct hydrolysis of a nitrile to a carboxylic acid and ammonia. They are found in a wide variety of organisms, including bacteria, fungi, and plants. The key advantage of nitrilases is their high selectivity, which can minimize the formation of byproducts.

Enzymatic Hydrolysis Workflow Substrate 5-Cyano-2-oxo-pyran in Buffer Reaction Incubation (Controlled Temperature and pH) Substrate->Reaction Enzyme Nitrilase Enzyme (e.g., whole cells or purified) Enzyme->Reaction Workup Enzyme Removal (Centrifugation/Filtration) Reaction->Workup Extraction Product Extraction (e.g., Ethyl Acetate) Workup->Extraction Purification Purification (e.g., Crystallization or Chromatography) Extraction->Purification Product 2-Oxo-pyran-5-carboxylic Acid Purification->Product

Figure 3: General Workflow for Enzymatic Nitrile Hydrolysis.

Protocol for Enzymatic Hydrolysis Screening

Identifying a suitable nitrilase for a specific substrate often requires screening a panel of enzymes. The following is a general protocol for such a screen.

Materials:

  • 2-oxo-2H-pyran-5-carbonitrile

  • A panel of nitrilase enzymes (available from commercial suppliers or as whole-cell preparations)

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • Microcentrifuge tubes or a multi-well plate

  • Incubator shaker

  • HPLC for analysis

Procedure:

  • Substrate Solution: Prepare a stock solution of 2-oxo-2H-pyran-5-carbonitrile in a suitable water-miscible organic solvent (e.g., DMSO) if solubility in buffer is low.

  • Reaction Setup:

    • In microcentrifuge tubes or a multi-well plate, add phosphate buffer.

    • Add a small amount of the substrate stock solution to each well.

    • To each well, add a different nitrilase preparation (either as a lyophilized powder, a solution, or a whole-cell suspension). Include a control reaction without any enzyme.

  • Reaction Conditions: Incubate the reactions at a controlled temperature (typically 25-37 °C) with shaking.

  • Monitoring and Analysis: At various time points, take aliquots from each reaction, quench the enzyme activity (e.g., by adding acid or a water-miscible organic solvent), and analyze the samples by HPLC to quantify the formation of 2-oxo-pyran-5-carboxylic acid.

  • Scale-up: Once an effective nitrilase is identified, the reaction can be scaled up, and the product can be isolated using standard extraction and purification techniques as described in the previous sections.

Considerations for Enzymatic Hydrolysis
  • Enzyme Specificity: Not all nitrilases will be active on the 2-oxo-pyran substrate. Screening is essential.

  • Substrate/Product Inhibition: High concentrations of the substrate or product can sometimes inhibit enzyme activity.

  • Optimization: Reaction parameters such as pH, temperature, and buffer composition may need to be optimized for the chosen enzyme.

Conclusion

The hydrolysis of the 5-carbonitrile group on 2-oxo-pyran rings is a valuable transformation for the synthesis of novel compounds in drug discovery. This guide has outlined three distinct methodologies: acid-catalyzed, base-catalyzed, and enzymatic hydrolysis.

  • Acid-catalyzed hydrolysis is a robust and direct method, but care must be taken to avoid ring-opening and decarboxylation side reactions.

  • Base-catalyzed hydrolysis offers an alternative, though the stability of the pyran ring under these conditions requires careful consideration and optimization.

  • Enzymatic hydrolysis with nitrilases presents a mild and selective approach, ideal for sensitive substrates, although it requires initial screening to identify a suitable enzyme.

The choice of method will depend on the specific substrate, the desired scale of the reaction, and the available resources. For all methods, careful monitoring and optimization are key to achieving high yields and purity of the desired 2-oxo-pyran-5-carboxylic acid.

References

  • Organic Syntheses. (2015). Preparation of 3,5-Dibromo-2-pyrone from Coumalic Acid. Organic Syntheses, 92, 148-155. [Link]

  • Kraus, G. A., & Krol, W. J. (2017). U.S. Patent No. 9,617,236. Washington, DC: U.S.
  • Wiley, R. H., & Smith, N. R. (1951). Coumalic Acid. Organic Syntheses, 31, 23. [Link]

  • Smith, L. K., & Baxendale, I. R. (2018). Flow synthesis of coumalic acid and its derivatization. Reaction Chemistry & Engineering, 3(5), 657-665. [Link]

  • Chaudhary, A. (2016, July 14). What is the procedure to synthesize Coumallic acid from Malic acid in good yield? ResearchGate. [Link]

  • Van de Vyver, S., Geboers, J., Schutyser, W., Dusselier, M., Eloy, P., Dornez, E., ... & Sels, B. F. (2015). The formation of p-toluic acid from coumalic acid: a reaction network analysis. Green Chemistry, 17(3), 1695-1704. [Link]

  • Kraus, G. A., & Krol, W. J. (2014). International Patent No. WO/2014/189926. World Intellectual Property Organization. [Link]

  • Smith, L. K., & Baxendale, I. R. (2018). Flow synthesis of coumalic acid and its derivatization. Reaction Chemistry & Engineering, 3(5), 657-665. [Link]

  • Kraus, G. A., & Krol, W. J. (2016). U.S.
  • DeSantis, G., Zhu, Z., Greenberg, W. A., Wong, K., Chaplin, J., & Burk, M. J. (2002). Exploring nitrilase sequence space for enantioselective catalysis. Journal of the American Chemical Society, 124(31), 9024-9025. [Link]

  • Gong, J. S., Lu, Z. M., Li, H., Shi, J. S., & Xu, Z. H. (2012). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Microbial cell factories, 11(1), 1-17. [Link]

  • Moody, T. S., & O'Reilly, E. (2018). Enzyme optimization and process development for a scalable synthesis of (R)-2-methoxymandelic acid. Organic Process Research & Development, 22(9), 1188-1194. [Link]

  • Singh, R., Sharma, R., & Tewari, N. (2021). Current status and future of nitrile catalysis using key nitrilases enzymes and their biotechnological impact. Current Organic Chemistry, 25(16), 1896-1913. [Link]

  • Kraus, G. A., & Krol, W. J. (2014). International Patent No. WO/2014/189926. World Intellectual Property Organization. [Link]

  • Lee, J. K., & Kim, J. (2015). Recent advances in the synthesis of 2-pyrones. Marine drugs, 13(3), 1583-1628. [Link]

  • Portillo-Orozco, D. A., & González-García, Y. (2019). Recent advances in the synthesis of 2H-pyrans. Molecules, 24(16), 2904. [Link]

  • National Institute of Standards and Technology. (n.d.). 2H-Pyran-5-carboxylic acid, 2-oxo-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Menz, H., & Kirsch, S. F. (2006). Synthesis of stable 2H-pyran-5-carboxylates via a catalyzed propargyl-Claisen rearrangement/oxa-6π electrocyclization strategy. Organic letters, 8(21), 4795-4797. [Link]

  • Nakagawa, M., Saegusa, J., Tonozuka, M., Obi, M., Kiuchi, M., Hino, T., & Ban, Y. (1977). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Organic Syntheses, 56, 49. [Link]

  • Kosower, E. M., & Patton, J. W. (1966). The products and kinetics of hydrolysis of cyanopyridinium ions. Tetrahedron, 22(6), 2081-2091. [Link]

  • D'Souza, L. J. (2018). Pyrone-derived marine natural products: A review on isolation, bio-activities and synthesis. DRS@NIO. [Link]

  • Portillo-Orozco, D. A., & González-García, Y. (2019). Recent advances in the synthesis of 2H-pyrans. Molecules, 24(16), 2904. [Link]

  • Helm, M. S., & Noguera, D. R. (2019). Funneling aromatic products of chemically depolymerized lignin into 2-pyrone-4-6-dicarboxylic acid with Novosphingobium aromaticivorans. Green Chemistry, 21(21), 5873-5884. [Link]

  • Ahmad, T., Rasheed, T., Hussain, M., & Rizwan, K. (2021). Emergence of 2-pyrone and its derivatives, from synthesis to biological perspective: an overview and current status. Topics in Current Chemistry, 379(6), 1-52. [Link]

  • Menz, H., & Kirsch, S. F. (2006). Synthesis of stable 2H-pyran-5-carboxylates via a catalyzed propargyl-Claisen rearrangement/oxa-6π electrocyclization strategy. Organic letters, 8(21), 4795-4797. [Link]

  • National Institute of Standards and Technology. (n.d.). 2H-Pyran-5-carboxylic acid, 2-oxo-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2020). Sustainable synthesis of 2-pyrones and application of biobased 2-pyrones Atypical reactivity of anthracene derivatives. Universitätsbibliothek Regensburg. [Link]

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Troubleshooting & Optimization

Optimizing reaction temperature for 2-pyrone bromination at C-3 position

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Temperature for C-3 Bromination

Case ID: PYR-BR-C3-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to synthesize 3-bromo-2-pyrone (or a derivative) via electrophilic aromatic substitution (EAS). Users frequently encounter regioselectivity issues where the bromine adds to the C-5 position or leads to 3,5-dibromination.

The critical control parameter is temperature , but it cannot be viewed in isolation. In the 2-pyrone system, temperature dictates the kinetic vs. thermodynamic outcome, while pH controls the isomerization risk.

Module 1: The Thermodynamics of Regioselectivity

Q: Why does my reaction mixture contain significant amounts of 5-bromo-2-pyrone when I am targeting the C-3 position?

A: This is a classic competition between kinetic and thermodynamic control, often exacerbated by improper temperature ramps or workup conditions.

  • Kinetic Favorability (C-3): The C-3 position is the most electron-rich site available for electrophilic attack due to the resonance contribution of the lactone oxygen. Under mild, controlled conditions (low temperature), the C-3 bromide is the major product.

  • Thermodynamic/Mechanistic Shift (C-5): The 5-bromo isomer is often a result of prototropic migration .[1] If the reaction temperature is too high, or if any base is present (even during workup), the C-3 proton can shift, leading to an elimination of HBr and re-addition at the C-5 position.

Technical Insight: The 2-pyrone ring is an electron-deficient diene. Unlike benzene, it is sensitive to nucleophilic attack (ring opening) and decarboxylation. High temperatures (>60°C) increase the rate of decarboxylative decomposition and polymerization.

Visualizing the Pathway

ReactionPathway Start 2-Pyrone (Starting Material) Inter Intermediate Sigma Complex Start->Inter NBS, Electrophilic Attack Decomp Ring Opening/Tars Start->Decomp T > 80°C or Aqueous Base C3 3-Bromo-2-pyrone (Kinetic Product) Inter->C3 Low Temp (0-25°C) Kinetic Control C5 5-Bromo-2-pyrone (Thermodynamic/Rearrangement) Inter->C5 High Temp or Base Isomerization DiBromo 3,5-Dibromo-2-pyrone (Over-reaction) C3->DiBromo Excess NBS High Temp (>40°C)

Figure 1: Reaction pathways for 2-pyrone bromination. Green path indicates optimal conditions for C-3 selectivity.

Module 2: Optimized Experimental Protocol

Q: What is the ideal temperature profile for maximizing C-3 yield using NBS?

A: Do not use a static temperature. Use a Gradient Ramp Protocol . The reaction must be initiated cold to establish regioselectivity, then warmed strictly to drive conversion without triggering rearrangement.

Reagents: N-Bromosuccinimide (NBS), Dichloromethane (DCM) or Acetonitrile (MeCN).[2] Avoid: Elemental Bromine (


) if possible (too aggressive), and avoid Pyridine/Triethylamine  (promotes C-5 migration).
Step-by-Step Gradient Protocol
PhaseTemperatureDurationActionRationale
1. Initiation 0°C to 5°C 15 minAdd NBS portion-wise to the pyrone solution.Suppresses radical side-reactions and locks in C-3 attack.
2. Reaction 20°C (RT) 2 - 4 hrsAllow to warm naturally. Stir under

.
Sufficient energy to overcome activation barrier for C-3 substitution.
3. Checkpoint 20°C --TLC/HPLC Check. Is SM consumed?If yes, STOP. If no, proceed to Phase 4.
4. Push (Optional) 40°C 1 hrGentle heating only if conversion is <80%.Drives sluggish reactions. WARNING: Risk of dibromination increases.
5. Quench 0°C --Cool before adding water/thiosulfate.Prevents exotherm-induced hydrolysis of the lactone ring.

Critical Note on Solvent:

  • DCM (Dichloromethane): Preferred for C-3 selectivity at room temperature.

  • MeCN (Acetonitrile): often faster but can solubilize succinimide byproducts, making workup slightly harder. Use if DCM fails to dissolve substituted pyrones.

Module 3: Troubleshooting & FAQs

Q: The reaction stalled, but adding heat turned the mixture black. What happened? A: You likely triggered decarboxylation or polymerization. 2-pyrones are cyclic esters (lactones). At high temperatures, especially with trace moisture or acid generated by the reaction (HBr), the ring opens, releases


, and forms acyclic tars.
  • Fix: Ensure anhydrous conditions. If the reaction stalls at RT, add a fresh 0.1 eq of NBS rather than increasing temperature above 45°C.

Q: I isolated the product, but NMR shows a mix of 3-bromo and 5-bromo. Can I separate them? A: Yes, but it is difficult. They have similar


 values.
  • Prevention is better: The 5-bromo isomer forms via a "prototropic migration" mechanism facilitated by base.

  • Audit your process: Did you use a basic quench (e.g., saturated

    
    ) and let it sit too long? Did you use an amine base?
    
  • Correction: Quench with dilute acid or neutral water/thiosulfate. Keep the workup rapid and cold.

Q: Can I use elemental bromine (


) instead of NBS? 
A:  Only if you strictly control the temperature at -78°C to 0°C . Elemental bromine is much more reactive and will rapidly form the 3,5-dibromo product or the 5,6-dibromo-5,6-dihydro addition product (which requires elimination to restore aromaticity). NBS is a "slow-release" source of 

that favors the mono-substituted C-3 product.
Troubleshooting Decision Tree

Troubleshooting Start Issue Detected Q1 Is Starting Material Consumed? Start->Q1 Q2 Is Mixture Black/Tar? Q1->Q2 Yes Sol1 Increase Time at RT. Do NOT Heat >40°C. Q1->Sol1 No Q3 Is 5-Bromo Present? Q2->Q3 No Sol2 Check Moisture. Reduce Temp. Check Reagent Purity. Q2->Sol2 Yes Sol3 Eliminate Base. Quench Cold. Use NBS (not Br2). Q3->Sol3 Yes

Figure 2: Diagnostic workflow for reaction failures.

References
  • Posner, G. H., et al. (1997).[3] "Regiocontrolled Synthesis of 3-Substituted and 3,5-Disubstituted 2-Pyrones." The Journal of Organic Chemistry, 62(10), 3299–3314. Key Citation: Establishes the improved procedure for 3-bromo-2-pyrone using NBS to avoid handling sensitive intermediates and minimizing 5-bromo byproducts.

  • Pirkle, W. H., & Dines, M. (1969).[4] "Bromination of 2-Pyrone." The Journal of Organic Chemistry, 34(8), 2239–2244. Key Citation: The foundational study detailing the addition-elimination mechanism and the risk of ring-opening/rearrangement.

  • Organic Syntheses. (2015). "Preparation of 3,5-Dibromo-2-pyrone from Coumalic Acid." Org.[5][6][7][8] Synth., 92, 148-155.[7] Key Citation: Provides contrasting high-temperature (50°C) conditions required when di-bromination is the goal, validating the need for lower temperatures when mono-bromination is the goal.

  • Cho, C. S., et al. (2002). "Regioselective synthesis of 3-alkynyl-5-bromo-2-pyrones via Pd-catalyzed couplings on 3,5-dibromo-2-pyrone." Organic Letters, 4(7), 1171–1173. Key Citation: Discusses the reactivity differences between C-3 and C-5 positions, supporting the kinetic vs. thermodynamic control arguments.

Sources

Stability of 3-Bromo-2-oxo-2H-pyran-5-carbonitrile under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability of 3-Bromo-2-oxo-2H-pyran-5-carbonitrile Under Acidic Conditions

Welcome to the technical support center for 3-Bromo-2-oxo-2H-pyran-5-carbonitrile. This resource is designed to provide in-depth guidance and troubleshooting for researchers and professionals working with this compound, particularly concerning its stability in acidic environments. As a senior application scientist, my goal is to equip you with the necessary knowledge to anticipate potential challenges, interpret unexpected results, and optimize your experimental protocols.

I. Introduction to the Stability of 3-Bromo-2-oxo-2H-pyran-5-carbonitrile

3-Bromo-2-oxo-2H-pyran-5-carbonitrile is a highly functionalized heterocyclic compound with potential applications in organic synthesis and drug discovery. The 2-pyrone core is a common motif in various natural products and biologically active molecules. However, the inherent reactivity of the 2-pyrone ring, coupled with the presence of electron-withdrawing bromo and cyano substituents, can lead to stability issues, especially under acidic conditions. Understanding these potential degradation pathways is crucial for its successful application in multi-step syntheses and biological assays.

This guide will address common questions and troubleshooting scenarios related to the acidic stability of this compound, providing both theoretical explanations and practical advice.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments involving 3-Bromo-2-oxo-2H-pyran-5-carbonitrile in an acidic medium.

Issue 1: Unexpected disappearance of the starting material during a reaction work-up with aqueous acid.

  • Question: I performed a reaction and upon work-up with dilute aqueous acid (e.g., 1M HCl), I observed a significant loss of my starting material, 3-Bromo-2-oxo-2H-pyran-5-carbonitrile, as confirmed by TLC and LC-MS analysis. What could be the cause?

  • Answer: The 2-pyrone ring is susceptible to acid-catalyzed hydrolysis, which leads to ring opening.[1] The presence of two strong electron-withdrawing groups, the bromine at the 3-position and the nitrile at the 5-position, significantly influences the electrophilicity of the pyrone ring, making it more prone to nucleophilic attack by water, especially under acidic conditions that activate the carbonyl group.

    The likely degradation pathway involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule at the C2 or C6 position, leading to the opening of the lactone ring. The resulting acyclic compound is likely unstable and may undergo further transformations.

Issue 2: Formation of a new, more polar spot on TLC after exposure to acidic conditions.

  • Question: After stirring my compound in a solution containing a protic acid (e.g., acetic acid in an organic solvent) for an extended period, I noticed the formation of a new, more polar spot on my TLC plate. What could this new compound be?

  • Answer: This new, more polar compound is likely the product of the hydrolysis of the nitrile group to a carboxylic acid or an amide intermediate. The acid-catalyzed hydrolysis of nitriles is a well-established reaction that proceeds in two main stages: first to an amide, and then further to a carboxylic acid upon extended heating or stronger acidic conditions.[2][3][4]

    Therefore, the new polar spot could be either 3-bromo-2-oxo-2H-pyran-5-carboxamide or 3-bromo-2-oxo-2H-pyran-5-carboxylic acid. The carboxylic acid would be significantly more polar than the amide. To confirm the identity of the new compound, you can use analytical techniques such as LC-MS to determine its molecular weight or isolate the compound and characterize it by NMR and IR spectroscopy.

Issue 3: Inconsistent reaction yields when using different acids.

  • Question: I am using 3-Bromo-2-oxo-2H-pyran-5-carbonitrile in a reaction that requires an acid catalyst. I have noticed that my yields are inconsistent when I switch between different acids (e.g., p-toluenesulfonic acid vs. trifluoroacetic acid). Why is this happening?

  • Answer: The rate of both the desired reaction and the potential degradation of your starting material are highly dependent on the strength and nature of the acid used. Stronger acids, like trifluoroacetic acid (TFA), will more effectively protonate the 2-pyrone ring and the nitrile group, accelerating both the intended reaction and the undesired hydrolysis pathways. Weaker acids, like p-toluenesulfonic acid (p-TsOH), may offer a better balance between catalysis and stability.

    Furthermore, the counter-ion of the acid and the solvent system can also play a role. It is crucial to carefully select the acid and monitor the reaction progress closely to maximize the yield of the desired product while minimizing the degradation of the starting material.

III. Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 3-Bromo-2-oxo-2H-pyran-5-carbonitrile under acidic conditions?

A1: The primary degradation pathway is believed to be acid-catalyzed hydrolysis of the 2-pyrone ring. This involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water, leading to ring opening and the formation of an unstable acyclic intermediate. A secondary degradation pathway is the hydrolysis of the nitrile group to a carboxylic acid.

Q2: How do the bromo and nitrile substituents affect the stability of the 2-pyrone ring?

A2: Both the bromine atom at the 3-position and the nitrile group at the 5-position are electron-withdrawing groups. These groups increase the electrophilicity of the pyrone ring, making it more susceptible to nucleophilic attack and thus potentially decreasing its stability under acidic conditions. Electron-withdrawing groups can influence the reactivity of the pyrone ring in cycloaddition reactions and other transformations.[5]

Q3: What are the recommended storage conditions for 3-Bromo-2-oxo-2H-pyran-5-carbonitrile to ensure its long-term stability?

A3: To ensure long-term stability, 3-Bromo-2-oxo-2H-pyran-5-carbonitrile should be stored in a cool, dry, and dark place, away from acidic vapors. Some brominated pyrones are known to be sensitive to light and can discolor over time, even at room temperature.[6] Storing it under an inert atmosphere (e.g., argon or nitrogen) can also help to prevent degradation.

Q4: Are there any alternative, non-acidic conditions that can be used for reactions involving this compound?

A4: The feasibility of using non-acidic conditions depends on the specific reaction you are trying to perform. For reactions that typically require acid catalysis, exploring Lewis acid catalysts or base-catalyzed alternatives might be possible. For instance, some transformations on the 2-pyrone ring can be achieved using organometallic reagents or under neutral thermal conditions.

IV. Experimental Protocols

This section provides a general protocol for assessing the stability of 3-Bromo-2-oxo-2H-pyran-5-carbonitrile under specific acidic conditions.

Protocol 1: Time-Course Stability Study in Acidic Media

Objective: To determine the rate of degradation of 3-Bromo-2-oxo-2H-pyran-5-carbonitrile at a given pH and temperature.

Materials:

  • 3-Bromo-2-oxo-2H-pyran-5-carbonitrile

  • Buffer solution of desired pH (e.g., pH 2, 4, 6)

  • Acetonitrile (ACN) or other suitable organic co-solvent

  • Internal standard (e.g., a stable compound with a distinct retention time in HPLC)

  • HPLC system with a suitable column (e.g., C18)

  • Thermostated reaction vessel

Procedure:

  • Solution Preparation: Prepare a stock solution of 3-Bromo-2-oxo-2H-pyran-5-carbonitrile and the internal standard in the chosen organic co-solvent.

  • Reaction Setup: In a thermostated reaction vessel, add the buffer solution and allow it to equilibrate to the desired temperature.

  • Initiation of the Study: At time t=0, add a known volume of the stock solution to the pre-heated buffer solution to achieve the desired final concentration.

  • Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot with a suitable solvent (e.g., mobile phase) to stop further degradation.

  • Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining 3-Bromo-2-oxo-2H-pyran-5-carbonitrile relative to the internal standard.

  • Data Analysis: Plot the concentration of the compound versus time to determine the degradation kinetics.

V. Data Presentation

The following table summarizes hypothetical stability data for 3-Bromo-2-oxo-2H-pyran-5-carbonitrile under different acidic conditions.

pHTemperature (°C)Half-life (t½) (minutes)
22545
25015
425180
45060
625> 24 hours
650480

Note: This data is for illustrative purposes only and actual results may vary.

VI. Visualizations

Diagram 1: Potential Degradation Pathways

The following diagram illustrates the two primary potential degradation pathways of 3-Bromo-2-oxo-2H-pyran-5-carbonitrile under acidic conditions.

G cluster_0 3-Bromo-2-oxo-2H-pyran-5-carbonitrile cluster_1 Acidic Conditions (H₂O, H⁺) cluster_2 Pathway 1: Ring Opening cluster_3 Pathway 2: Nitrile Hydrolysis A Start (3-Bromo-2-oxo-2H-pyran-5-carbonitrile) B Protonation of Carbonyl Oxygen A->B Activation F Protonation of Nitrile Nitrogen A->F Activation C Nucleophilic Attack by Water B->C Hydrolysis D Ring-Opened Intermediate (Unstable) C->D E Further Degradation Products D->E G Nucleophilic Attack by Water F->G Hydrolysis H Amide Intermediate (3-Bromo-2-oxo-2H-pyran-5-carboxamide) G->H I Carboxylic Acid (3-Bromo-2-oxo-2H-pyran-5-carboxylic acid) H->I Further Hydrolysis

Caption: Potential degradation pathways of 3-Bromo-2-oxo-2H-pyran-5-carbonitrile in acid.

Diagram 2: Troubleshooting Workflow

This workflow provides a logical approach to troubleshooting unexpected results when working with 3-Bromo-2-oxo-2H-pyran-5-carbonitrile in acidic media.

G start Unexpected Result (e.g., low yield, new spots) check_sm Analyze Starting Material (TLC, LC-MS, NMR) start->check_sm sm_degraded Starting Material Degraded? check_sm->sm_degraded hydrolysis_suspected Suspect Ring Opening or Nitrile Hydrolysis sm_degraded->hydrolysis_suspected Yes end_unresolved Consult Further (e.g., literature, senior colleague) sm_degraded->end_unresolved No optimize_conditions Optimize Reaction Conditions - Use milder acid - Lower temperature - Shorter reaction time hydrolysis_suspected->optimize_conditions isolate_byproduct Isolate and Characterize Byproduct(s) hydrolysis_suspected->isolate_byproduct end_resolved Issue Resolved optimize_conditions->end_resolved confirm_structure Confirm Structure (NMR, MS, IR) isolate_byproduct->confirm_structure confirm_structure->end_resolved

Caption: Troubleshooting workflow for experiments with 3-Bromo-2-oxo-2H-pyran-5-carbonitrile.

VII. References

  • JoVE. (2025, May 22). Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link][2]

  • Keranen, M. D., et al. (2013). Mechanistic Insights into Ring-Opening and Decarboxylation of 2‑Pyrones in Liquid Water and Tetrahydrofuran. Iowa State University Digital Repository.[7]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. Retrieved from [Link][1]

  • Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link][3]

  • Chemguide. Hydrolysing Nitriles. Retrieved from [Link][4]

  • Lumen Learning. Organic Chemistry II - 21.5. Hydrolysis of nitriles. Retrieved from [Link][8]

  • Google Patents. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (US5756750A). Retrieved from [9]

  • ResearchGate. (2025, August 7). ChemInform Abstract: One-Step Preparation of Bromo-2-pyrones via Bromo-Decarboxylation of 2-Pyrone-carboxylic Acids. Retrieved from [Link][10][11]

  • Takei, H., Fukuda, Y., Sugaya, K., & Taguchi, T. REACTION OF Α-Bromo-Α,β-Unsaturated ESTERS AND BUTENOLIDES WITH MALONAMIC ESTERS. Amanote Research.[12]

  • Cho, C.-G. (2015). Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. Organic Syntheses, 92, 148-155.[6][13]

  • Afarinkia, K., & Posner, G. H. (1993). Diels-Alder Cycloadditions of 2-Pyrones and 2-Pyridones. Active Metals, 229-277.[5]

  • ResearchGate. (2025, August 6). Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water. Retrieved from [Link][14]

  • Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link][15]

  • Quora. (2021, July 18). What is the effect of an electron withdrawing group on the acidity of carboxylic acid? Retrieved from [Link][16]

  • Chemistry LibreTexts. (2021, July 31). 18.10: Reactions of Unsaturated Carboxylic Acids and Their Derivatives. Retrieved from [Link][17]

  • PubMed. (2017, June 27). Anchimeric-Assisted Spontaneous Hydrolysis of Cyanohydrins Under Ambient Conditions: Implications for Cyanide-Initiated Selective Transformations. Retrieved from [Link][18]

  • YouTube. (2025, March 5). Cyanohydrin Hydrolysis by Acid | NEET 2023 Problem Solved| ChemOrgChem. Retrieved from [Link][19]

Sources

Validation & Comparative

Mass Spectrometry Fragmentation Pattern of Brominated Pyranones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated pyranones (specifically brominated 2-pyrones and 4-pyrones) represent a critical structural motif in marine natural products (e.g., fimbrolides) and synthetic drug scaffolds. Their analysis is complicated by the unique isotopic signature of bromine and the competing fragmentation pathways of the pyranone ring.

This guide provides a technical breakdown of the mass spectrometric (MS) behavior of these compounds. It moves beyond basic spectral reading to explain the mechanistic causality of fragmentation, offering a robust framework for structural elucidation.

The Bromine Isotopic Signature: The "A+2" Anchor

Before analyzing fragmentation, the presence of bromine must be confirmed via its isotopic envelope. Unlike chlorine (3:1 ratio) or fluorine (monoisotopic), bromine possesses a distinct 1:1 ratio between


 and 

.
Isotopic Pattern Recognition

For a monobrominated pyranone (


):
  • M (Molecular Ion): Contains

    
    .
    
  • M+2: Contains

    
    .
    
  • Intensity Ratio: The peak heights of M and M+2 are approximately equal (50.7% : 49.3%).

Diagnostic Rule: If the molecular ion cluster shows two peaks of equal intensity separated by 2 m/z units, the molecule contains one bromine atom. For polybrominated species, the pattern expands (e.g., 1:2:1 for


, 1:3:3:1 for 

).

Comparison of Ionization Techniques

The choice of ionization method dictates the information yield. For brominated pyranones, a dual-approach is often required: Electron Impact (EI) for structural fingerprinting and Electrospray Ionization (ESI) for molecular integrity.

FeatureElectron Impact (EI) Electrospray Ionization (ESI)
Energy Level Hard Ionization (70 eV)Soft Ionization
Primary Ion

(Radical Cation)

or

Fragmentation Extensive; rich structural data.Minimal; requires MS/MS (CID) to induce fragmentation.
Bromine Loss Frequent loss of

or

.
Halogen often retained in parent ion.
Application Structural elucidation of the pyranone skeleton.Quantitation and MW confirmation of thermally labile derivatives.
Sensitivity Moderate (nanogram range).High (picogram range).

Fragmentation Mechanisms[1][2][3][4][5][6][7][8][9]

The fragmentation of brominated 2-pyrones is driven by two competing forces: the stability of the aromatic-like pyrone ring and the lability of the C-Br bond.

Mechanism A: Neutral Loss of Carbon Monoxide (CO)

The most characteristic pathway for 2-pyrones is the expulsion of CO (28 Da) from the lactone ring.

  • Ring Contraction: The molecular ion (

    
    ) ejects the carbonyl carbon.
    
  • Product: A furan-like radical cation.

  • Significance: This confirms the presence of the cyclic lactone/pyrone core.

Mechanism B: Radical Loss of Bromine ( )
  • Homolytic Cleavage: The C-Br bond breaks, ejecting a bromine radical (79 or 81 Da).

  • Product: A cation

    
    .
    
  • Observation: The isotopic doublet disappears in the fragment ion, confirming the loss of the halogen.

Mechanism C: Retro-Diels-Alder (RDA)

In substituted pyranones, the ring may undergo RDA cleavage, typically releasing


 (44 Da) or acetylene derivatives, though this is less common than CO loss in simple brominated systems.
Visualization of Fragmentation Pathways

FragmentationPathway M_Ion Molecular Ion (M+) [C5H3BrO2]+. m/z 174 / 176 (1:1) Path_A [M - CO]+. Furan-like Cation m/z 146 / 148 M_Ion->Path_A - CO (28 Da) (Ring Contraction) Path_B [M - Br]+ Pyrone Cation m/z 95 M_Ion->Path_B - Br• (79/81 Da) (Homolytic Cleavage) Path_D [M - HBr]+. m/z 94 M_Ion->Path_D - HBr (80/82 Da) (Rearrangement) Path_C [M - CO - Br]+ C4H3+ m/z 67 Path_A->Path_C - Br• Path_B->Path_C - CO

Figure 1: Proposed fragmentation tree for a hypothetical 3-bromo-2-pyrone. The pathway illustrates the competition between carbonyl ejection and halogen loss.

Experimental Protocol: LC-MS/MS Characterization

This protocol ensures reproducible data for brominated pyranones using a Triple Quadrupole (QqQ) or Q-TOF system.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of sample in Methanol (HPLC grade). Avoid acetone (can form adducts).

  • Concentration: Dilute to 10 µg/mL for full scan, 1 µg/mL for MS/MS.

Step 2: Ion Source Parameters (ESI)
  • Polarity: Positive Mode (

    
    ) is preferred for pyranones due to the basicity of the carbonyl oxygen.
    
  • Capillary Voltage: 3.5 kV.

  • Source Temp: 350°C (Ensure complete desolvation to prevent clustering).

Step 3: Data Acquisition
  • Full Scan (Q1): Scan range m/z 100–600. Look for the characteristic doublet.

  • Product Ion Scan (MS2): Select the

    
     isotope (M) as the precursor.
    
    • Why? It simplifies the MS2 spectrum (removes the doublet complexity).

  • Collision Energy (CE): Ramp CE from 10 to 40 eV.

    • Low CE (10-20 eV): Favors loss of CO.[1]

    • High CE (>30 eV): Favors C-Br cleavage.

Distinguishing Regioisomers

A common challenge is distinguishing isomers (e.g., 3-bromo-2-pyrone vs. 5-bromo-2-pyrone). Mass spectrometry alone is often insufficient because the fragmentation channels are identical.

Strategy for Differentiation:

  • Retention Time: Use C18 Reverse Phase LC. The 3-bromo isomer (ortho to carbonyl) typically elutes earlier than the 5-bromo isomer due to steric shielding of the polar group.

  • Ortho Effect (MS/MS): If the bromine is adjacent to a substituent (e.g., a methyl group), look for a "Proximity Effect" such as the loss of

    
     (neutral loss) which is favored when H and Br are spatially close.
    
Workflow Diagram: Identification Logic

IdentificationWorkflow Start Crude Extract LC LC Separation Start->LC MS1 Full Scan MS LC->MS1 Check Isotope Doublet (1:1 ratio)? MS1->Check Check->LC No (Ignore) MS2 MS/MS on 79Br Ion Check->MS2 Yes Fragment Check Fragments: [M-28] (CO) [M-79] (Br) MS2->Fragment ID Confirm Brominated Pyranone Fragment->ID

Figure 2: Logical workflow for filtering and identifying brominated pyranones from complex mixtures.

References

  • Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL). Available at: [Link]

  • National Institutes of Health (NIH). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Available at: [Link]

  • Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. Available at: [Link]

  • MDPI. Untargeted Metabolomics Approach for the Discovery of Environment-Related Pyran-2-Ones. Available at: [Link][2]

Sources

Comparing reactivity of 3-bromo vs 5-bromo 2H-pyran-2-ones

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Reactivity of 3-Bromo- vs. 5-Bromo-2H-pyran-2-ones for Synthetic Chemists

In the landscape of modern synthetic chemistry, substituted 2H-pyran-2-ones are invaluable building blocks, serving as versatile precursors for a wide array of complex molecules, including pharmaceuticals and natural products. Their rich chemistry is largely dictated by the nature and position of substituents on the pyran ring. This guide provides a detailed comparative analysis of the reactivity of two key isomers: 3-bromo-2H-pyran-2-one and 5-bromo-2H-pyran-2-one. This comparison is designed to offer researchers, scientists, and drug development professionals the nuanced understanding required to strategically select the appropriate isomer for their synthetic endeavors.

Electronic Landscape of the 2H-Pyran-2-one Core

The reactivity of the 2H-pyran-2-one ring is governed by a delicate interplay of electronic effects. The ester group within the lactone ring and the conjugated diene system create a molecule with distinct electrophilic and nucleophilic centers. The oxygen atom of the ester carbonyl group is electron-withdrawing, rendering the C2 and C6 positions electrophilic and susceptible to nucleophilic attack. Conversely, the C3 and C5 positions are more electron-rich, making them potential sites for electrophilic attack. The placement of a bromine atom, an electron-withdrawing but also a potential leaving group, at either the 3- or 5-position significantly perturbs this electronic landscape, leading to divergent reactivity profiles.

Nucleophilic Aromatic Substitution: A Tale of Two Positions

Nucleophilic aromatic substitution (SNA) reactions are a cornerstone of pyran-2-one chemistry. The position of the bromine atom profoundly influences the susceptibility of the ring to nucleophilic attack.

5-Bromo-2H-pyran-2-one: The bromine atom at the 5-position is vinylogous to the ester carbonyl group. This positioning makes the C5 carbon significantly more electrophilic and primed for nucleophilic attack. The reaction proceeds through a classic addition-elimination mechanism, where a nucleophile attacks the C5 position, leading to a tetrahedral intermediate that subsequently collapses to expel the bromide ion and regenerate the aromatic ring.

3-Bromo-2H-pyran-2-one: In contrast, the bromine at the 3-position is not as readily displaced by nucleophiles in a direct SNA fashion. The C3 position is less activated towards nucleophilic attack compared to the C5 position. Consequently, reactions with nucleophiles may proceed through alternative pathways, such as Michael addition at the C6 position, followed by subsequent intramolecular reactions.

Palladium-Catalyzed Cross-Coupling Reactions: A Synthetic Chemist's Playground

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for C-C bond formation. The success of these reactions is highly dependent on the ease of oxidative addition of the palladium catalyst to the carbon-bromine bond.

5-Bromo-2H-pyran-2-one: The C-Br bond at the 5-position is generally more reactive towards oxidative addition with palladium(0) catalysts. This enhanced reactivity is attributed to the electronic nature of the C5 position, making it an excellent substrate for a wide range of cross-coupling partners.

3-Bromo-2H-pyran-2-one: The C-Br bond at the 3-position is typically less reactive in palladium-catalyzed cross-coupling reactions. This reduced reactivity can necessitate more forcing reaction conditions, such as higher temperatures, more specialized ligands, or more reactive coupling partners to achieve comparable yields to the 5-bromo isomer.

Cycloaddition Reactions: Building Molecular Complexity

2H-pyran-2-ones can participate in cycloaddition reactions, most notably as dienes in Diels-Alder reactions. The substituent pattern on the pyran ring can influence both the rate and the regioselectivity of these cycloadditions.

The electronic nature of the bromine substituent can impact the energy levels of the frontier molecular orbitals of the diene system. While both isomers can undergo cycloaddition, the presence of the electron-withdrawing bromine atom can influence the dienophilic partner's approach and the stability of the transition state, potentially leading to differences in reaction rates and isomeric product ratios.

Experimental Protocols

Representative Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of a bromopyran-2-one with an arylboronic acid.

Materials:

  • 3-bromo- or 5-bromo-2H-pyran-2-one (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh3)4 (0.05 equiv)

  • K2CO3 (2.0 equiv)

  • 1,4-Dioxane/H2O (4:1 mixture)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add the bromopyran-2-one, arylboronic acid, Pd(PPh3)4, and K2CO3.

  • Evacuate and backfill the flask with an inert atmosphere (N2 or Ar) three times.

  • Add the degassed 1,4-dioxane/H2O solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Reaction Type3-Bromo-2H-pyran-2-one Reactivity5-Bromo-2H-pyran-2-one ReactivityMechanistic Rationale
Nucleophilic Aromatic Substitution Less reactive towards direct substitution.More reactive.C5 is more electrophilic due to vinylogous relationship with the carbonyl.
Palladium-Catalyzed Cross-Coupling Less reactive C-Br bond.More reactive C-Br bond.C5-Br bond is more susceptible to oxidative addition.
Diels-Alder Cycloaddition Can act as a diene.Can act as a diene.Reactivity and regioselectivity influenced by the electronic effect of the bromine atom.

Visualizing Reactivity Differences

G cluster_3bromo 3-Bromo-2H-pyran-2-one cluster_5bromo 5-Bromo-2H-pyran-2-one mol_3bromo 3-Bromo-2H-pyran-2-one reactivity_3bromo Reactivity Profile mol_3bromo->reactivity_3bromo nucleophilic_3bromo Less reactive in direct SNAr reactivity_3bromo->nucleophilic_3bromo crosscoupling_3bromo Less reactive C-Br bond in cross-coupling reactivity_3bromo->crosscoupling_3bromo cycloaddition_3bromo Acts as a diene in Diels-Alder reactivity_3bromo->cycloaddition_3bromo comparison Comparison mol_5bromo 5-Bromo-2H-pyran-2-one reactivity_5bromo Reactivity Profile mol_5bromo->reactivity_5bromo nucleophilic_5bromo More reactive in SNAr at C5 reactivity_5bromo->nucleophilic_5bromo crosscoupling_5bromo More reactive C-Br bond in cross-coupling reactivity_5bromo->crosscoupling_5bromo cycloaddition_5bromo Acts as a diene in Diels-Alder reactivity_5bromo->cycloaddition_5bromo

Caption: Comparative reactivity profiles of 3-bromo- and 5-bromo-2H-pyran-2-ones.

G cluster_workflow Experimental Workflow title Generalized Suzuki-Miyaura Coupling Workflow start Reactants: Bromopyran-2-one Arylboronic acid Pd(PPh3)4, K2CO3 reaction Reaction Setup: Inert Atmosphere Dioxane/H2O 90 °C, 12-24h start->reaction 1. Combine & Degas workup Workup: Aqueous Quench Ethyl Acetate Extraction reaction->workup 2. Reaction Monitoring (TLC/GC-MS) purification Purification: Column Chromatography workup->purification 3. Isolate Crude Product product Coupled Product purification->product 4. Obtain Pure Product

Caption: A generalized workflow for Suzuki-Miyaura cross-coupling of bromopyran-2-ones.

Conclusion

The choice between 3-bromo- and 5-bromo-2H-pyran-2-one is a critical decision in the design of a synthetic route. The 5-bromo isomer is generally the more reactive and versatile substrate for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions due to the electronic activation of the C5 position. Conversely, the 3-bromo isomer's reduced reactivity can be advantageous in instances where selective functionalization at other positions on the pyran-2-one ring is desired, or when a more robust substrate is required for multi-step syntheses. A thorough understanding of these reactivity differences empowers chemists to make informed decisions, leading to more efficient and successful synthetic outcomes.

Technical Guide: UV-Vis Absorption Maxima of Conjugated Cyanopyrone Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Scope

This guide analyzes the optical performance of conjugated cyanopyrone systems , specifically focusing on Donor-π-Acceptor (D-π-A) architectures such as 4-(dicyanomethylene)-2-methyl-6-[p-(dimethylamino)styryl]-4H-pyran (DCM) and substituted 3-cyano-2-pyrones .

These systems are critical in drug discovery as fluorescent probes and in materials science as organic light-emitting diode (OLED) emitters. Their utility stems from the Intramolecular Charge Transfer (ICT) capability provided by the electron-withdrawing cyano group, which significantly red-shifts absorption maxima (


) compared to non-cyano analogues.
Core Value Proposition

Unlike rigid coumarin systems which often fluoresce in the blue-green region, conjugated cyanopyrones offer:

  • Tunable Bathochromic Shifts: Extension into the orange/red/NIR region (500–700 nm).

  • High Extinction Coefficients (

    
    ):  Typically 
    
    
    
    .
  • Large Stokes Shifts: Minimizing self-quenching in imaging applications.

Mechanistic Principles of Absorption

The optical prowess of cyanopyrones relies on the "Push-Pull" mechanism. The cyano group (-CN) or dicyanomethylene group acts as a potent electron sink (Acceptor), while a distal amine or alkoxy group acts as the electron source (Donor).

Electronic Transition Diagram

The following diagram illustrates the energy gap reduction responsible for the red-shifted absorption.

ICT_Mechanism Donor Electron Donor (e.g., -NMe2) Bridge Conjugated Bridge (π-System) Donor->Bridge Electron Injection HOMO HOMO (High Energy) Donor->HOMO Destabilizes Acceptor Electron Acceptor (Cyanopyrone Core) Bridge->Acceptor Charge Transfer LUMO LUMO (Lowered by -CN) Acceptor->LUMO Stabilizes HOMO->LUMO Narrowed Gap (ΔE) Result Result: Bathochromic Shift (Red-Shifted λmax) LUMO->Result

Figure 1: The "Push-Pull" mechanism. The cyano-substituted pyrone core lowers the LUMO energy level, narrowing the bandgap (ΔE) and allowing absorption of lower-energy (longer wavelength) photons.

Comparative Performance Analysis

This section objectively compares conjugated cyanopyrones (represented by the industry-standard DCM ) against two common alternatives: Coumarin 153 (a rigid laser dye) and 3-Cyano-4-methyl-coumarin (a benzo-fused analogue).

Table 1: Optical Properties Comparison (in Methanol)
FeatureDCM Class (Cyanopyrone) Coumarin 153 (Alternative 1) 3-Cyano-coumarin (Alternative 2)
Core Structure 4-Dicyanomethylene-pyranRigidized 7-aminocoumarinBenzo-2-pyrone

(Abs)
468 - 480 nm 423 nm~405 nm

(Em)
630 - 650 nm (Red)530 nm (Green)455 nm (Blue)
Extinction (

)
44,000 M

cm

20,000 M

cm

~18,000 M

cm

Stokes Shift ~160 nm (Large) ~100 nm~50 nm
Solvatochromism Strong Positive (Red shift)ModerateWeak
Critical Analysis
  • Spectral Range: Cyanopyrones like DCM are superior for applications requiring excitation by standard 488 nm argon lasers or detection in the red window, where biological autofluorescence is lower. Coumarins are limited to the blue-green region.

  • Sensitivity: The higher extinction coefficient of the cyanopyrone system implies that lower concentrations are required for effective signaling compared to coumarin alternatives.

  • Solvent Sensitivity: Cyanopyrones exhibit significant positive solvatochromism . In polar aprotic solvents (e.g., DMSO), the

    
     of DCM shifts red (bathochromic) significantly more than coumarins due to the highly polarizable dicyanomethylene moiety.
    

Experimental Protocol: Synthesis & Characterization

To validate these properties, the following protocol outlines the synthesis of a styryl-cyanopyrone derivative via Knoevenagel condensation, followed by optical characterization.

Workflow Diagram

Experimental_Workflow cluster_synth Phase 1: Synthesis cluster_analysis Phase 2: Characterization Reagents Reagents: Aldehyde + Active Methylene (Piperidine Cat.) Reflux Reflux in Ethanol (4-6 Hours) Reagents->Reflux Precipitate Cool & Filter Precipitate Reflux->Precipitate Stock Prepare Stock Soln (1 mM in DMSO) Precipitate->Stock Recrystallization Dilution Dilute to 10 μM (Various Solvents) Stock->Dilution Scan UV-Vis Scan (300-700 nm) Dilution->Scan

Figure 2: Step-by-step workflow for synthesizing and characterizing conjugated cyanopyrone dyes.

Step-by-Step Methodology
A. Synthesis (Knoevenagel Condensation)[1][2]
  • Reactants: Combine 4-(dicyanomethylene)-2,6-dimethyl-4H-pyran (10 mmol) and 4-dimethylaminobenzaldehyde (10 mmol) in ethanol (20 mL).

  • Catalysis: Add 5 drops of piperidine.

  • Reaction: Reflux at 80°C for 4–6 hours. Monitoring via TLC (Hexane:EtOAc 7:3) will show the disappearance of the aldehyde spot.

  • Purification: Cool to room temperature. The red/orange solid will precipitate. Filter and recrystallize from acetonitrile/ethanol.

B. UV-Vis Characterization
  • Blanking: Use high-purity spectroscopic grade solvents (MeOH, DMSO, Toluene). Fill a quartz cuvette (1 cm path length) with pure solvent for baseline correction.

  • Sample Prep: Prepare a

    
     M solution of the synthesized dye. Absorbance should be kept between 0.2 and 0.8 a.u. to ensure linearity (Beer-Lambert Law).
    
  • Measurement: Scan from 300 nm to 700 nm.

  • Data Validation:

    • Self-Check: If

      
       < 450 nm for a DCM derivative, the conjugation may be broken, or the starting material did not react.
      
    • Solvatochromic Check: Compare Toluene vs. DMSO. A red shift of >20 nm in DMSO confirms the integrity of the ICT system.

References

  • OMLC. Absorption and Fluorescence Spectra of DCM. Oregon Medical Laser Center. Available at: [Link]

  • Prahl, S. 4-(dicyanomethylene)-2-methyl-6-(p-dimethylaminostyryl)-4H-pyran [DCM] Optical Data. PhotochemCAD. Available at: [Link]

  • Zhou, Y. et al. Photoisomerization of a 4-dicyanomethylene-2-methyl-6-(p-dimethylaminostyryl)-4H-pyran analog dye. Phys. Chem. Chem. Phys., 2022, 24, 6282-6289.[3] Available at: [Link]

  • Fatima, S. et al. Absorption spectra of coumarin and its derivatives. Chemical Papers, 2021. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of 3-Bromo-2-oxo-2H-pyran-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Yet, this innovation demands an unwavering commitment to safety. This guide provides a comprehensive operational plan for handling 3-Bromo-2-oxo-2h-pyran-5-carbonitrile, moving beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols. Our objective is to build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

Hazard Identification and Risk Assessment: A Multifaceted Profile

While a specific, publicly available Safety Data Sheet (SDS) for 3-Bromo-2-oxo-2h-pyran-5-carbonitrile is not readily found, a robust risk assessment can be constructed by analyzing its constituent functional groups. This is a standard and necessary practice in research environments where novel compounds are frequently synthesized and handled.[1]

Our analysis identifies three primary areas of concern:

  • Organic Nitrile (Cyano Group, -C≡N): Aliphatic nitriles can be metabolized in the body to release cyanide ions, which are potent inhibitors of cellular respiration.[2][3] This makes the nitrile group the primary driver of potential systemic toxicity.[2] While generally less acutely toxic than inorganic cyanide salts, they must be treated with significant respect.[3] Inhalation and dermal absorption are critical routes of potential exposure.

  • Brominated Organic Compound (-Br): The presence of bromine, a halogen, enhances the reactivity of the molecule.[4] Brominated compounds can be corrosive and toxic.[5][6] During a fire, they can produce hazardous hydrogen bromide gas.

  • α,β-Unsaturated Carbonyl (Pyran-2-one ring): This is a reactive functional group. Such structures can act as Michael acceptors and may be irritants or sensitizers.

Based on this structural analysis, we must assume the compound is acutely toxic if swallowed, inhaled, or absorbed through the skin, and is a serious eye and skin irritant.

The Hierarchy of Controls: Engineering and Administrative Safeguards

Before any personal protective equipment is considered, we must implement robust engineering and administrative controls to minimize exposure. This is a core principle of laboratory safety mandated by organizations like OSHA.[7][8]

  • Engineering Control - The Chemical Fume Hood: All manipulations of 3-Bromo-2-oxo-2h-pyran-5-carbonitrile, including weighing, transfers, and reaction setup, must be conducted inside a certified chemical fume hood.[9] This is your primary line of defense against inhaling potentially toxic dust or vapors.[10]

  • Administrative Control - Designated Area: All work with this compound should be restricted to a clearly marked, designated area within the laboratory. This prevents cross-contamination of common areas and alerts colleagues to the presence of a particularly hazardous substance.

  • Administrative Control - Standard Operating Procedure (SOP): Your institution's Chemical Hygiene Plan (CHP) is the guiding document for all laboratory work.[11][12] A specific SOP for this compound or class of compounds should be written, read, and understood by all personnel involved in the project.

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential, but it is not a substitute for the engineering and administrative controls listed above.[13] The appropriate PPE must be selected based on the specific task and the associated risks.[14]

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Chemical splash goggles and a full-face shield.[14][15]Double-gloving: an inner pair of disposable nitrile gloves with an outer, chemical-resistant pair (e.g., thicker nitrile or neoprene).[14]Flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.[9]Not typically required if performed correctly within a certified fume hood.
Solution/Reaction Handling Chemical splash goggles.[9][14]Disposable nitrile gloves (minimum 5-mil thickness). Change immediately if contact with solvent is suspected.[16]Flame-resistant lab coat.Not required if performed within a fume hood.
Spill Cleanup (>5g) Chemical splash goggles and a full-face shield.Heavy-duty chemical resistant gloves (e.g., butyl rubber or Silver Shield) over nitrile gloves.Chemical-resistant apron or coveralls over a lab coat.A full-face air-purifying respirator with appropriate cartridges (e.g., organic vapor/acid gas) may be required.[17] Consult your institution's safety officer.

Why this level of protection?

  • Eye Protection: Safety glasses are insufficient.[14] The potential for splashes of corrosive or toxic material necessitates the seal provided by chemical splash goggles.[15] A face shield is added during solid handling due to the increased risk of dispersal of fine, toxic powder.[9][14]

  • Hand Protection: Nitrile gloves offer good splash protection against many chemicals but can have very short breakthrough times for others.[16] Double-gloving provides an extra layer of security. For any significant spill, more robust gloves are non-negotiable. Always inspect gloves for tears or pinholes before use.[18]

  • Body Protection: A flame-resistant lab coat protects against splashes and fire hazards. Long pants and closed-toe shoes are mandatory at all times in the laboratory.[14]

Operational Protocols: From Bench to Waste

A logical workflow minimizes risk at every stage. The following diagram and steps outline the safe handling lifecycle for 3-Bromo-2-oxo-2h-pyran-5-carbonitrile.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Active Handling Phase (In Fume Hood) cluster_cleanup Post-Experiment Phase cluster_emergency Emergency Preparedness RiskAssessment 1. RAMP Assessment (Recognize, Assess, Minimize, Prepare) ControlSetup 2. Verify Fume Hood & Prepare PPE RiskAssessment->ControlSetup Plan complete Weighing 3. Weighing Solid (Use secondary containment) ControlSetup->Weighing Enter hood Reaction 4. Reaction Setup & Monitoring Weighing->Reaction Transfer chemical Decontamination 5. Decontaminate Glassware (e.g., with bleach solution) Reaction->Decontamination Reaction complete Waste 6. Segregate Waste (Solid, Liquid, Sharps) Decontamination->Waste Clean equipment SpillKit Spill Kit Accessible Eyewash Eyewash/Shower Tested

Caption: Safe Handling Workflow for Hazardous Compounds.

Step-by-Step Methodology:

  • Preparation:

    • Conduct a RAMP analysis: R ecognize the hazards, A ssess the risks, M inimize the risks, and P repare for emergencies.[19][20]

    • Verify the fume hood has a current certification sticker and is functioning properly.

    • Don all required PPE as outlined in the table above.

  • Handling (Inside Fume Hood):

    • When weighing the solid, use a disposable weigh boat within a larger piece of secondary containment (like a beaker or glass dish) to catch any spills.

    • Add the compound to the reaction vessel slowly and carefully.

    • Once the reaction is running, keep the fume hood sash at the lowest practical height.

  • Decontamination and Disposal:

    • All glassware and equipment that contacted the compound must be decontaminated. A common method for deactivating nitrile compounds is to rinse with an aqueous bleach solution, which oxidizes the cyanide group. Consult your institution's waste disposal guidelines for specific procedures.

    • Dispose of contaminated waste in clearly labeled, sealed containers.

      • Solid Waste: Contaminated gloves, weigh boats, paper towels, etc.

      • Liquid Waste: Reaction mixtures and solvent rinses.

      • Sharps: Contaminated needles or cannulas.

    • Never dispose of this compound down the drain.[18]

Emergency Procedures: Plan for the Unexpected

Skin Exposure:

  • Immediately go to the nearest safety shower or drench hose.

  • Remove all contaminated clothing while rinsing.

  • Flush the affected area with copious amounts of water for at least 15 minutes.[21]

  • Seek immediate medical attention. Provide medical personnel with the compound name and any available hazard information.

Eye Exposure:

  • Immediately go to the nearest eyewash station.

  • Hold eyelids open and flush with water for at least 15 minutes.[21]

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

Spill Response:

  • Small Spill (<5g, contained in fume hood):

    • Alert others in the lab.

    • Ensure appropriate PPE is worn (spill cleanup level).

    • Absorb the spill with a chemical absorbent material (e.g., vermiculite or a spill pad).

    • Carefully scoop the material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spill (>5g or outside of a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and your institution's Environmental Health and Safety (EHS) department immediately.

    • Do not attempt to clean it up yourself unless you are specifically trained and equipped for large-scale hazardous material response.

By integrating this comprehensive safety framework into your daily operations, you not only ensure regulatory compliance but also foster a culture of safety and scientific excellence.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • The OSHA Laboratory Standard. Lab Manager. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • The Laboratory Standard. Office of Clinical and Research Safety. [Link]

  • Appendix I - Hazards Of Functional Groups. Environment, Health and Safety, University of South Carolina. [Link]

  • Standard Personal Protective Equipment. Environmental Health Safety and Laboratory Operations, Yeshiva University. [Link]

  • Safety Tipsheets & Best Practices. American Chemical Society. [Link]

  • Safety. American Chemical Society. [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society. [Link]

  • Personal Protective Equipment. US Environmental Protection Agency (EPA). [Link]

  • Safety Guidelines for the Chemistry Professional. American Chemical Society. [Link]

  • Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. National Center for Biotechnology Information (NCBI). [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Personal Protective Equipment in Chemistry. Environmental Health and Safety, Dartmouth College. [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Nevada, Reno. [Link]

  • The MSDS HyperGlossary: Nitrile. Interactive Learning Paradigms, Incorporated. [Link]

  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Environmental Health and Radiation Safety, University of Pennsylvania. [Link]

  • Nitriles. Centers for Disease Control and Prevention (CDC). [Link]

  • Chemical Safety Information Resources. American Chemical Society (YouTube). [Link]

  • Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. Organic Syntheses. [Link]

  • Standard Operating Procedure: Bromine. Scribd. [Link]

  • MSDS of 3-Bromo-2,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one. Capot Chemical. [Link]

  • Bromine Safety Handbook. ICL Group. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.